molecular formula C13H11NO B032448 [1,1'-Biphenyl]-2-carboxamide CAS No. 13234-79-2

[1,1'-Biphenyl]-2-carboxamide

Cat. No. B032448
Key on ui cas rn: 13234-79-2
M. Wt: 197.23 g/mol
InChI Key: GTKIGDZXPDCIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08609706B2

Procedure details

Biphenyl acid 10 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of (S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM, 0.1% Et3N) to afford 23 mg of biphenyl amide 251. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[N:14]([C:16]([O:20]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN(C)C[C@@H](N)CC1SC=CC=1>CN(C=O)C.CCOC(C)=O>[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6]([C:16]([NH2:14])=[O:20])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
10
Quantity
40 mg
Type
reactant
Smiles
Name
Quantity
49 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
(S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine
Quantity
23 mg
Type
reactant
Smiles
CN(C[C@H](CC=1SC=CC1)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM, 0.1% Et3N)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.